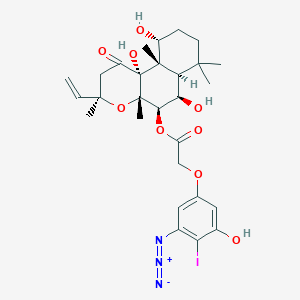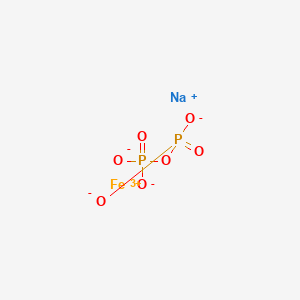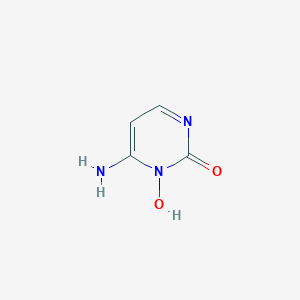
9-Benzylidenefluorene
描述
9-Benzylidenefluorene is an organic compound with the molecular formula C20H14. It is a derivative of fluorene, where a benzylidene group is attached to the ninth carbon of the fluorene structure. This compound is known for its unique structural properties and has been studied for various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: 9-Benzylidenefluorene can be synthesized through the reaction of fluorene with benzaldehyde. The reaction typically involves the use of a base such as potassium tert-butoxide to facilitate the formation of the benzylidene group. The reaction is carried out under reflux conditions, often in a solvent like ethanol, to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming fluorenone derivatives.
Reduction: Reduction of this compound can lead to the formation of 9-benzylfluorene.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: 9-Benzylfluorene.
Substitution: Various substituted benzylidenefluorene derivatives depending on the substituent introduced.
科学研究应用
9-Benzylidenefluorene has been explored for its applications in various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have investigated its potential interactions with biological molecules, although specific biological applications are still under research.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of certain polymers and materials with specific electronic properties
作用机制
The mechanism by which 9-Benzylidenefluorene exerts its effects is primarily through its ability to participate in various chemical reactions due to its conjugated system. The benzylidene group allows for resonance stabilization, making it reactive towards electrophiles and nucleophiles.
相似化合物的比较
9-Fluorenone: A ketone derivative of fluorene, known for its use in organic synthesis.
9-Benzylfluorene: A reduced form of 9-Benzylidenefluorene, with a benzyl group instead of a benzylidene group.
Fluorene: The parent compound, used widely in organic chemistry.
Uniqueness: this compound is unique due to the presence of the benzylidene group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it a valuable intermediate in the synthesis of various organic compounds and materials .
属性
IUPAC Name |
9-benzylidenefluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQMLYMBZGDKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171452 | |
| Record name | 9-Benzylidenefluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1836-87-9 | |
| Record name | 9-Benzylidenefluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Benzylidenefluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Benzylidenefluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 9-benzylidenefluorene influence its reactivity with electrophiles?
A: The structure of this compound significantly impacts its reactivity. For instance, it exhibits different reactivity profiles with xenon difluoride (XeF2) and cesium fluorosulfate (CsSO4F). [] XeF2 readily reacts with this compound in dichloromethane, producing vicinal difluorides in high yields. [] In contrast, CsSO4F does not react with this compound in dichloromethane unless methanol is present, in which case vicinal fluoro-methoxy adducts form. [] The presence and position of substituents on both the benzyl and fluorene rings can further influence this reactivity, as demonstrated by the Hammett relationship observed in polarographic reduction studies. [, ]
Q2: How do substituents on the this compound molecule affect its electrochemical properties?
A: Substituent effects on the electrochemical reduction of this compound have been investigated using polarography. A linear correlation was observed between the half-wave potentials and Hammett σ-values, indicating that both electron-donating and electron-withdrawing substituents on either the benzyl or fluorene rings influence the reduction process. [] This suggests that the electronic properties of the substituents directly impact the electron affinity of the molecule and its tendency to accept electrons. []
Q3: Can molecular orbital theory be used to predict the electrochemical behavior of this compound derivatives?
A: Yes, molecular orbital (MO) theory calculations have shown a strong correlation with the electrochemical behavior of this compound and related compounds. Studies using LCAO-MO methods have demonstrated a linear relationship between calculated lowest vacant molecular orbital (LVMO) energies and experimentally determined half-wave potentials for a series of substituted 9-benzylidenefluorenes. [, ] This finding suggests that the energy of the LVMO, which is sensitive to the nature and position of substituents, can be used as a predictor for the ease of reduction of these molecules. [, ]
Q4: How can this compound be utilized in organic synthesis?
A: this compound can be used as a starting material to synthesize other heterocyclic compounds. For instance, reacting this compound with hydrazoic acid in the presence of sulfuric acid yields 9-bensylphenanthridine. [] This reaction highlights the potential of this compound as a building block for generating more complex polycyclic aromatic structures with potential applications in various fields.
Q5: Has the reaction of this compound with lithium aluminum hydride (LiAlH4) been explored?
A: Yes, treating this compound with LiAlH4 generates a carbanion. [] This carbanion can then participate in various reactions, showcasing the utility of LiAlH4 in modifying the this compound structure and potentially enabling the synthesis of novel derivatives with altered properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)








